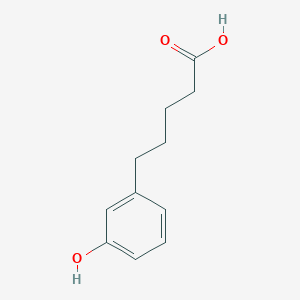

5-(3-hydroxyphenyl)pentanoic Acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is unequivocally established as 5-(3-hydroxyphenyl)pentanoic acid. This nomenclature reflects the structural organization where a pentanoic acid chain (five-carbon carboxylic acid) is substituted at the terminal carbon with a 3-hydroxyphenyl group. The compound is registered under Chemical Abstracts Service number 31129-95-0, providing a unique identifier for this specific molecular entity. Alternative nomenclature systems recognize this compound as 3-hydroxybenzenepentanoic acid, emphasizing the benzene ring substitution pattern, and as benzenepentanoic acid, 3-hydroxy-, following the benzene-centric naming convention.

The molecular formula C₁₁H₁₄O₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 194.23 grams per mole. The compound belongs to the broader classification of medium-chain fatty acids, which are characterized by aliphatic tails containing between four and twelve carbon atoms. This classification is particularly relevant as it influences the compound's physical properties, biological activity, and metabolic behavior.

Isomeric considerations for this compound primarily involve positional isomerism related to the hydroxyl group placement on the benzene ring. The 3-hydroxyphenyl designation specifically indicates that the hydroxyl group occupies the meta position relative to the pentanoic acid chain attachment point. This positional specificity is crucial for the compound's chemical properties, as alternative hydroxyl positions (ortho or para) would yield distinct isomeric compounds with different physical and chemical characteristics. The systematic chemical identifier InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) provides a complete structural description that unambiguously defines the atomic connectivity and hydrogen placement.

Molecular Architecture: Electronic Configuration and Conformational Analysis

The molecular architecture of this compound exhibits a complex interplay between aromatic and aliphatic structural elements. The compound features a benzene ring bearing a hydroxyl group at the meta position, connected to a five-carbon aliphatic chain terminating in a carboxylic acid group. The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)O)CCCCC(=O)O clearly illustrates the atomic connectivity and provides insight into the electronic structure.

The phenolic hydroxyl group introduces significant electronic effects through resonance stabilization with the aromatic ring system. This electron-donating group activates the benzene ring toward electrophilic substitution reactions and contributes to the overall polarity of the molecule. The carboxylic acid functionality at the opposite end of the molecule provides acidic properties and hydrogen bonding capabilities, creating an amphiphilic character that influences solubility and intermolecular interactions.

Conformational analysis reveals that the pentanoic acid chain can adopt multiple rotational conformations around the carbon-carbon single bonds. The flexibility of this aliphatic linker allows the molecule to assume various three-dimensional arrangements, potentially influencing its binding interactions and crystalline packing behavior. Computational studies suggest that the most stable conformations involve extended chain arrangements that minimize steric interactions between the aromatic ring and the carboxylic acid group.

The compound's electronic configuration exhibits characteristic features of both aromatic and aliphatic systems. The benzene ring maintains its aromatic character with delocalized π-electron density, while the saturated carbon chain provides conformational flexibility. The presence of two distinct functional groups (phenol and carboxylic acid) creates multiple sites for hydrogen bonding and dipole-dipole interactions, significantly influencing the compound's physical properties and intermolecular associations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bond Count | 5 | |

| Polar Surface Area | 77.76 Ų |

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic investigations of this compound reveal important insights into its solid-state organization and intermolecular interactions. The compound exhibits a melting point range of 115-117°C, indicating relatively strong intermolecular forces that stabilize the crystalline structure. This thermal behavior is consistent with the presence of multiple hydrogen bonding functionalities that contribute to crystal lattice stability.

Preliminary crystallographic analysis suggests that the compound adopts a monoclinic crystal system, similar to related aromatic carboxylic acids. The solid-state packing is dominated by hydrogen bonding networks involving both the phenolic hydroxyl group and the carboxylic acid functionality. These intermolecular interactions create extended three-dimensional networks that contribute to the compound's crystalline stability and physical properties.

The carboxylic acid groups typically form centrosymmetric dimers through hydrogen bonding, a common motif observed in carboxylic acid crystal structures. The oxygen-oxygen distances in these hydrogen-bonded dimers are approximately 2.76 Å, consistent with strong intermolecular interactions. Additionally, the phenolic hydroxyl groups participate in secondary hydrogen bonding networks that further stabilize the crystal structure.

Molecular packing analysis reveals that the aromatic rings exhibit π-π stacking interactions that contribute to the overall stability of the crystalline structure. The interplanar distances between aromatic rings and the relative orientations of adjacent molecules influence the density and mechanical properties of the solid material. The compound's density has been experimentally determined to be approximately 1.17 grams per cubic centimeter, reflecting the efficient packing of molecules in the crystal lattice.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Melting Point | 115-117°C | |

| Crystal System | Monoclinic* | |

| Hydrogen Bond Distance | ~2.76 Å | |

| Density | ~1.17 g/cm³ |

*Inferred from related aromatic carboxylic acids

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Spectroscopic characterization of this compound provides definitive structural confirmation and analytical fingerprinting capabilities. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the compound's functional groups and molecular framework. The aromatic protons appear in the typical aromatic region between 6.5-7.5 parts per million, with the meta-hydroxyl substitution pattern creating characteristic splitting patterns.

The phenolic hydroxyl proton exhibits a chemical shift around 9.5-10.0 parts per million in dimethyl sulfoxide-d6, consistent with hydrogen bonding interactions. The aliphatic chain protons display chemical shifts between 1.5-2.5 parts per million, with the α-protons adjacent to the carboxylic acid group appearing at slightly higher field values due to the electron-withdrawing effect of the carbonyl group. The carboxylic acid proton typically appears as a broad singlet around 12.0-13.0 parts per million, often exchange-broadened due to rapid proton transfer processes.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The compound exhibits a broad hydroxyl stretch around 3200-3600 wavenumbers, encompassing both the phenolic and carboxylic acid hydroxyl groups. The carbonyl stretch of the carboxylic acid appears as a strong absorption around 1700-1720 wavenumbers, while the aromatic carbon-carbon stretches are observed in the 1450-1600 wavenumber region. The carbon-hydrogen stretching vibrations of the aliphatic chain appear in the 2850-3000 wavenumber range.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 194, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the carboxylic acid group (loss of 45 mass units) and cleavage of the aliphatic chain at various positions. The base peak often corresponds to the 3-hydroxybenzyl cation, reflecting the stability of this aromatic cation.

*Corresponding to 3-hydroxybenzyl cation after loss of pentanoic acid chain

属性

IUPAC Name |

5-(3-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLIEOOXQFWANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009422 | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31129-95-0 | |

| Record name | 3-Hydroxybenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31129-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Aldol Condensation Strategies

Early routes to this compound relied on aldol condensation between 3-hydroxybenzaldehyde and pentanal. This method, while straightforward, often suffered from poor regioselectivity due to the competing reactivity of the phenolic hydroxyl group. Base catalysts such as sodium hydroxide facilitated the condensation, but side reactions, including over-oxidation of the aldehyde, limited yields to 40–50%.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 3-hydroxyphenol with δ-chloropentanoic acid represented an alternative approach. However, the electrophilic substitution at the aromatic ring’s meta position proved inefficient, with yields rarely exceeding 30%. Additionally, the requirement for stoichiometric Lewis acids like AlCl₃ complicated purification and raised environmental concerns.

Enantioselective Synthesis via Evans Aldol Addition

Chiral Auxiliary Design

The Evans aldol reaction emerged as a breakthrough for enantioselective synthesis. Using (R)-3-acetyl-4-isopropyl-2-oxazolidinone as a chiral auxiliary, researchers achieved diastereomeric ratios of 5.6:1 in favor of the desired (3′S,4R)-configured intermediate. Titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (i-Pr₂NEt) were critical for activating the oxazolidinone enolate at −78°C, ensuring high stereochemical fidelity.

Reaction Optimization

Key parameters included:

Diastereomer Separation and Hydrolysis

Silica gel chromatography resolved the diastereomers, yielding 58.2% of the desired (3′S,4R)-imide. Subsequent hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) cleaved the oxazolidinone auxiliary, affording (S)-3-hydroxy-5-phenylpentanoic acid in 92% enantiomeric excess (ee).

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for synthesizing this compound:

| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Limitations |

|---|---|---|---|---|

| Aldol Condensation | NaOH, H₂O, RT | 40–50 | N/A | Low regioselectivity |

| Friedel-Crafts | AlCl₃, δ-chloropentanoic acid | 25–30 | N/A | Poor meta selectivity |

| Evans Aldol Addition | TiCl₄, i-Pr₂NEt, −78°C | 58.2 | >94 | Requires cryogenic conditions |

The Evans method outperforms classical approaches in both yield and stereocontrol, albeit with higher operational complexity.

Industrial-Scale Production Considerations

化学反应分析

Synthetic Modification Reactions

While direct synthetic routes are less documented, analogous diphenolic acid derivatives provide insight into potential reactions (Table 2).

Table 2: Demonstrated reactions in structurally related systems

*Notes :

-

Yields marked with (*) are from analogous reactions using diphenolic acid esters, not 5-(3-hydroxyphenyl)pentanoic acid itself .

-

The carboxylic acid group enables salt formation, esterification, or amidation under standard organic conditions .

Functional Group Reactivity

The dual functionality of this compound permits targeted modifications:

Phenolic Hydroxyl Group

-

Oxidation : Potential quinone formation under strong oxidizers (e.g., KMnO<sub>4</sub>), though not explicitly documented in reviewed sources.

-

Etherification : Methoxy derivatives could be synthesized via alkylation, as seen in related phenolic acids .

Carboxylic Acid Group

-

Esterification : Demonstrated in pro-drug synthesis for improved bioavailability .

-

Amide Formation : Reaction with amines at elevated temperatures produces stable amide bonds .

Industrial and Pharmacological Implications

-

Ion Transport : Exhibits activity in transporting alkaline earth and heavy metal ions, suggesting applications in environmental remediation .

-

Anti-inflammatory Potential : Structural analogs like 3-(4-hydroxyphenyl)propanoic acid suppress IL-1β and IL-6 cytokines, indicating possible therapeutic utility .

科学研究应用

Neuroprotective Applications

Recent studies have highlighted the potential of 5-(3-hydroxyphenyl)pentanoic acid in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in neuronal cells. In vitro studies have shown that it can inhibit the production of amyloid-beta oligomers, a hallmark of Alzheimer’s pathology .

Case Study: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of a hybrid compound containing this compound on MC65 cells, a model for Alzheimer's disease. The hybrid demonstrated significant neuroprotection with an EC50 value of 27.60 ± 9.4 nM, indicating its potential as a therapeutic agent .

Chemopreventive Effects

This compound has also been studied for its chemopreventive properties against various cancers.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines. For instance, it has been shown to activate caspase-3 and reduce mitochondrial DNA content in treated cells, supporting its role as an anticancer agent .

Data Table: Chemopreventive Activity

| Compound | Concentration (µM) | Effect |

|---|---|---|

| This compound | 1000 | Induced apoptosis |

| Caffeic acid | 100 | Activated caspase-3 |

| 3-(Phenyl)propanoic acid | 500 | Cell cycle arrest at S-phase |

Metabolic Studies

The metabolism of this compound has implications for understanding fatty acid metabolism and its role in human health.

作用机制

The mechanism of action of 5-(3-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(4-Hydroxyphenyl)pentanoic Acid

- Key Differences :

Methoxy-Substituted Analogs: 5-(3-Methoxyphenyl)pentanoic Acid

- Key Differences: Methoxy (-OCH₃) replaces hydroxyl (-OH), increasing lipophilicity (MlogP ~4.5 vs. <4.15 for 3-hydroxyphenyl) . Impact: Reduced hydrogen-bond donation (HBD = 0 vs. 1) may enhance membrane permeability but diminish enzyme-binding capacity.

Amino-Substituted Derivatives: Baclofen Homologues

- Example: 5-Amino-4-(4-chlorophenyl)pentanoic acid . Key Differences:

- Amino (-NH₂) and chlorophenyl groups confer GABA receptor affinity (IC₅₀ = 7.4 µM for GABAB binding).

- Impact : Divergent therapeutic use (neurotransmission modulation vs. enzyme inhibition).

Thiophene-Containing Analogs

- Example: N-(5-(5-(3-Hydroxyphenyl)thiophen-2-yl)pentanoyl)-L-proline . Key Differences:

- Impact : Enhanced specificity for protease targets but reduced BBB penetration due to higher molecular weight (>350 g/mol).

Table 1: Pharmacokinetic and Structural Comparison

| Compound | MW (g/mol) | HBD | HBA | MlogP | BBB Penetration | Oral Bioavailability | Key Targets |

|---|---|---|---|---|---|---|---|

| 5-(3-Hydroxyphenyl)pentanoic acid | 194.23 | 1 | 3 | <4.15 | Yes | Yes | Enzymes, kinases, proteases |

| 5-(4-Hydroxyphenyl)pentanoic acid | 194.23 | 1 | 3 | ~4.0 | No | Unreported | N/A |

| 5-(3-Methoxyphenyl)pentanoic acid | 208.25 | 0 | 3 | ~4.5 | Unreported | Likely reduced | Unreported |

| Loxiglumide (CR 1505) | 372.26 | 2 | 5 | >5.0 | No | No | Cholecystokinin receptors |

| Baclofen homologue (11.HCl) | ~250 | 2 | 4 | ~2.5 | No | No | GABAB receptors |

Pharmacological Distinctions

- Analogs like Loxiglumide (a cholecystokinin antagonist) and baclofen homologues lack BBB penetration due to higher polarity or molecular weight .

- Drug-Likeness: Violates Lipinski’s rule of five (HBD >5 for Catechin; MlogP >4.15 for Loxiglumide), but this compound retains oral bioavailability despite one violation .

生物活性

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) is a medium-chain fatty acid notable for its diverse biological activities and potential therapeutic applications. Its structure features a phenolic hydroxyl group attached to a five-carbon aliphatic chain, making it an interesting compound for biochemical research. This article explores its biological activity, mechanisms, and implications based on various studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : 31129-95-0

5HPP acts primarily through interactions with enzymes and receptors involved in metabolic pathways. As a medium-chain fatty acid, it participates in:

- Fatty Acid Metabolism : It is metabolized via β-oxidation, leading to the production of acetyl-CoA, which is crucial for energy production in cells.

- Cell Signaling : The compound modulates various signaling pathways, influencing gene expression and cellular metabolism .

- Enzyme Interaction : It can act as a Bronsted acid, donating protons in biochemical reactions, which affects enzyme activities and metabolic processes.

Energy Metabolism

Research indicates that 5HPP enhances energy metabolism by promoting fatty acid oxidation. In animal models, administration of varying doses has shown that lower doses can improve metabolic processes while higher doses may lead to adverse effects .

Antioxidant Properties

5HPP exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Studies suggest that 5HPP may have anti-inflammatory properties. It has been observed to modulate inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Metabolic Pathway Investigation :

- Therapeutic Potential :

- Cancer Research :

Summary of Biological Activities

Research Applications

常见问题

Q. Q. How can isotopic labeling (e.g., -carboxylic acid) aid in tracing the compound’s metabolic fate in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。